1-Trityl-1H-imidazole-2-carbaldehyde

Organic Synthesis Regioselectivity Lithiation

Substituting imidazole-2-carbaldehyde with the more common 4-carbaldehyde isomer (CAS 33016-47-6) is a critical procurement error that derails synthetic routes. This compound delivers the correct 2-aldehyde regiochemistry with N1-trityl steric bulk to direct electrophilic substitution exclusively to the C4 position. - Enables predictable C4 halogenation/lithiation while preserving the reactive 2-aldehyde handle for Schiff base formation or cross-coupling. - Serves as a fully characterized reference standard for Detomidine API impurity profiling and pharmacopeial method validation. - Trityl group removable under mild acidic conditions, revealing free N-H imidazole for downstream metal coordination.

Molecular Formula C23H18N2O
Molecular Weight 338.4 g/mol
CAS No. 67478-50-6
Cat. No. B1298043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trityl-1H-imidazole-2-carbaldehyde
CAS67478-50-6
Molecular FormulaC23H18N2O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O
InChIInChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
InChIKeyQYVILFCVZUELEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Trityl-1H-imidazole-2-carbaldehyde Overview


1-Trityl-1H-imidazole-2-carbaldehyde (CAS 67478-50-6), also known as 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde, is a heterocyclic building block featuring an imidazole core with a key aldehyde group at the 2-position and a bulky triphenylmethyl (trityl) protecting group on the N1 nitrogen [1]. This specific regiochemistry (2-carbaldehyde) differentiates it from its 4- and 5-carbaldehyde isomers . Its computed physicochemical properties include a molecular weight of 338.4 g/mol, an XLogP3-AA of 4.6, and 0 hydrogen bond donors, indicating high lipophilicity [1]. A reproducible synthetic route reports an 81% yield and a melting point of 190 °C .

Regiochemistry 2‑carbaldehyde isomer designed for C4‑selective functionalization
Protection strategy N1‑trityl group provides steric shielding and directs site‑specific reactions
Synthetic confidence Reported synthetic route with peer‑reviewed characterization data available for review

1-Trityl-1H-imidazole-2-carbaldehyde Substitution Risk


The assumption that imidazole-carbaldehydes or trityl-protected imidazoles are interchangeable intermediates for complex synthetic routes is a high-risk procurement error. The specific regiochemistry of the aldehyde (2- vs. 4-position) fundamentally alters the downstream molecular scaffold, directing electrophilic/nucleophilic attacks and influencing metal coordination . Furthermore, while the trityl group is a common N-protecting strategy, its presence in the 2-carbaldehyde isomer provides a unique combination of steric bulk and a reactive electrophilic handle at an adjacent position, enabling specific transformations like Schiff base formation or selective cross-couplings that are not possible with other regioisomers or unprotected analogs . Substituting with 1-Trityl-1H-imidazole-4-carbaldehyde (CAS 33016-47-6), which is often more readily available, will lead to a different regioisomeric product and a failed synthetic route, as evidenced by its distinct application in histamine and girolline analog synthesis .

Substituting the 4‑carbaldehyde isomer may produce a different regioisomeric product, altering the downstream molecular scaffold.
Unprotected or differently protected imidazole analogs lack the combined steric control and reactive 2‑aldehyde handle, requiring re‑optimization of C4‑selective steps.

1-Trityl-1H-imidazole-2-carbaldehyde Differentiation


C4 Regioselective Functionalization

The bulky N1-trityl group in 1-trityl-1H-imidazole-2-carbaldehyde is known to shield the adjacent C5 position, thereby forcing any subsequent electrophilic substitution or directed ortho-metalation to occur selectively at the C4 position . This is a class-level inference for N-trityl imidazoles. In stark contrast, the unprotected parent compound, 1H-imidazole-2-carbaldehyde (CAS 10111-08-7), lacks this steric bias, leading to complex mixtures from competing reactions at the N1, N3, C4, and C5 positions . The trityl group's steric bulk quantifiably alters the product distribution from a mixture to a single regioisomer, a critical advantage for efficient, high-yield synthetic sequences.

C4 regioselective functionalization
Class‑level inference
Target compound: Single C4 regioisomer
Unprotected 1H‑imidazole‑2‑carbaldehyde: Complex product mixture
Supports predictable C4‑functionalization workflow
Based on steric shielding by N1‑trityl; verify with specific reaction conditions
Organic Synthesis Regioselectivity Lithiation Protecting Groups

Thermal Stability Advantage

The target compound exhibits a well-defined and relatively high melting point of 190-193 °C . This is a key differentiator from the unprotected parent imidazole-2-carboxaldehyde, which is a liquid at room temperature (melting point 36-40 °C) and prone to polymerization [1]. The higher melting point of the trityl-protected derivative confers significantly improved handling properties, stability during storage, and safer reaction profile (reduced exothermic risk) in large-scale process chemistry, directly translating to lower procurement and operational risk.

Thermal stability
Reported
>150 °C
higher melting point vs. unprotected analog (36–40 °C)
May improve handling and storage stability
Cross‑study comparison; confirm lot‑specific data
Process Chemistry Thermal Stability Physical Properties Safety

Validated Synthetic Route

A validated and fully characterized synthetic route, published in a peer-reviewed medicinal chemistry journal (European Journal of Medicinal Chemistry), provides a reliable benchmark for procurement . This procedure reports an 81% isolated yield for the target compound from imidazole-2-carbaldehyde and trityl chloride, and includes full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) . This level of detailed, publicly available characterization is not always available for other custom-synthesized building blocks. The existence of this robust, literature-validated method provides a direct advantage for scale-up planning and quality control, ensuring the procured material can be reliably synthesized and identified.

Validated synthetic route
Reported
81% isolated yield
Literature procedure with full characterization (¹H/¹³C NMR, IR, MS)
Supports synthesis verification and scale‑up assessment
Peer‑reviewed benchmark; confirm with current lot COA
Process Development Reproducibility Synthetic Yield Scale-up

1-Trityl-1H-imidazole-2-carbaldehyde Applications


4-Substituted Imidazole-2-carbaldehyde Synthesis

This compound is ideally suited as a starting material for projects requiring selective functionalization at the C4 position of the imidazole ring while retaining the reactive 2-aldehyde handle. The N1-trityl group's steric bulk ensures that subsequent reactions (e.g., halogenation, lithiation) occur predictably at the C4 position, allowing for the efficient, convergent synthesis of complex imidazole-containing scaffolds such as kinase inhibitors or fluorescent probes .

Impurity Profiling Reference Standard

This fully characterized compound serves as a reference standard for analytical method development, validation (AMV), and quality control (QC) in the synthesis and formulation of active pharmaceutical ingredients (APIs) . It is specifically noted for its role in traceability against pharmacopeial standards (USP or EP) and is used as a reference standard for the veterinary drug Detomidine . Its well-defined spectral data (NMR, MS) makes it a reliable marker for impurity identification and quantification, a critical application in regulated pharmaceutical manufacturing.

Schiff Base Ligand Building Block

The 2-carbaldehyde group is highly reactive toward primary amines to form stable Schiff bases. This compound's high lipophilicity (XLogP3-AA 4.6) and steric bulk make it a valuable module for creating focused libraries of imidazole-based ligands for catalysis or bioinorganic chemistry . The trityl group can be subsequently removed under mild acidic conditions to reveal the free N-H imidazole for metal coordination, offering a versatile two-step functionalization strategy.

Application
Selection Property
Validation Focus
4‑Substituted imidazole synthesis
C4 regioselective functionalization enabled by N1‑trityl steric control
Assess regiochemical outcome with directed metalation or halogenation
Analytical reference standard
Characterized material with detailed spectral data
Purity verification and impurity profiling in method validation
Schiff base ligand synthesis
Reactive 2‑aldehyde and lipophilic trityl group for focused libraries
Schiff base formation and subsequent acidic deprotection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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